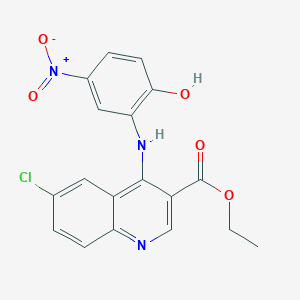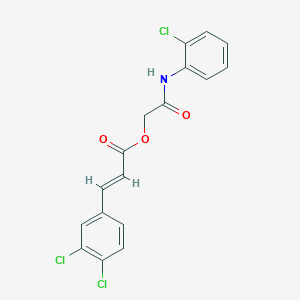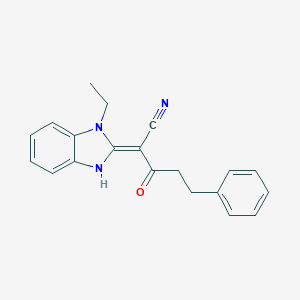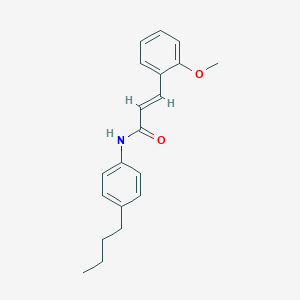![molecular formula C27H22N2O5S B254796 PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B254796.png)
PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including an allyl group, a thiazole ring, and a chromeno-pyrrolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl groups in the chromeno-pyrrolone core can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions on the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of PROP-2-EN-1-YL 2-[1-(4-ETHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Chromeno-pyrrolone derivatives: These compounds share the chromeno-pyrrolone core and may exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring can have similar chemical reactivity and applications.
Uniqueness
Allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity also makes it an interesting target for synthetic chemists.
属性
分子式 |
C27H22N2O5S |
|---|---|
分子量 |
486.5 g/mol |
IUPAC 名称 |
prop-2-enyl 2-[1-(4-ethylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H22N2O5S/c1-4-14-33-26(32)24-15(3)28-27(35-24)29-21(17-12-10-16(5-2)11-13-17)20-22(30)18-8-6-7-9-19(18)34-23(20)25(29)31/h4,6-13,21H,1,5,14H2,2-3H3 |
InChI 键 |
WBXJKRWYSCJHTA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O |
规范 SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
![3-methyl-N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)




![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
